An In-depth Technical Guide to N-phenylpiperidin-4-amine: Properties, Synthesis, and Analysis
An In-depth Technical Guide to N-phenylpiperidin-4-amine: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-phenylpiperidin-4-amine, also known as 4-anilinopiperidine, is a pivotal chemical intermediate, most notably recognized for its role as a precursor in the synthesis of fentanyl and its analogues.[1][2] Its bifunctional nature, featuring a secondary amine on the piperidine (B6355638) ring and an aniline (B41778) moiety, makes it a versatile scaffold for the development of a wide range of pharmaceutical compounds.[2] This technical guide provides a comprehensive overview of the physical and chemical properties of N-phenylpiperidin-4-amine, detailed experimental protocols for its synthesis and analysis, and a discussion of its chemical reactivity and stability. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical and Physical Properties
N-phenylpiperidin-4-amine is a crystalline solid at room temperature.[3][4] Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory use.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| IUPAC Name | N-phenylpiperidin-4-amine | [1][5] |
| Synonyms | 4-Anilinopiperidine, 4-AP | [1][5] |
| CAS Number | 23056-29-3 | [1][3] |
| Molecular Formula | C₁₁H₁₆N₂ | [1][3] |
| Molecular Weight | 176.26 g/mol | [1][3] |
| Appearance | Crystalline solid | [3][4] |
| Boiling Point | 312.0 ± 35.0 °C (Predicted) | [1][3] |
| Density | 1.052 ± 0.06 g/cm³ (Predicted) | [1][3] |
| Storage Temperature | Store at -20°C | [1][3] |
Table 2: Solubility and Acidity
| Property | Value | Reference(s) |
| Solubility | DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 30 mg/mL | [1][3] |
| pKa (Predicted) | 9.83 ± 0.10 | [1] |
Synthesis of N-phenylpiperidin-4-amine
The most prevalent and efficient method for synthesizing N-phenylpiperidin-4-amine is through a two-step process commencing with the reductive amination of N-Boc-4-piperidone with aniline, followed by the deprotection of the tert-butyloxycarbonyl (Boc) group.[2][3]
Logical Workflow for Synthesis
Caption: Synthetic pathway of N-phenylpiperidin-4-amine.
Detailed Experimental Protocol: Synthesis
Materials:
-
N-Boc-4-piperidone
-
Aniline
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
Glacial Acetic Acid (AcOH)
-
1,2-Dichloroethane (B1671644) (DCE), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate (B1210297)
-
Hexanes
-
Round-bottom flasks
-
Magnetic stirrer
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
Step 1: Reductive Amination to form 1-N-Boc-4-(phenylamino)piperidine [3]
-
To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add aniline (1.0 eq) followed by glacial acetic acid (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.
-
Stir the resulting suspension overnight at room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 1-N-Boc-4-(phenylamino)piperidine, which can be used in the next step without further purification or purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).
Step 2: Deprotection to yield N-phenylpiperidin-4-amine [3]
-
Dissolve the crude 1-N-Boc-4-(phenylamino)piperidine from the previous step in anhydrous dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford N-phenylpiperidin-4-amine as a solid. The product can be further purified by recrystallization if necessary.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a robust method for assessing the purity of N-phenylpiperidin-4-amine.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of N-phenylpiperidin-4-amine.
Detailed Experimental Protocol: HPLC Analysis
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water containing an acidic modifier (e.g., 0.1% phosphoric acid or 0.1% formic acid for MS compatibility). A typical starting gradient could be 30:70 (v/v) Acetonitrile:Water with modifier.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
Procedure:
-
Standard Preparation: Accurately weigh and dissolve a reference standard of N-phenylpiperidin-4-amine in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the synthesized N-phenylpiperidin-4-amine sample in the mobile phase to a similar concentration as the primary standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Purity Calculation: Determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram (area percent method).
Spectral Data
The identity and purity of N-phenylpiperidin-4-amine can be confirmed by various spectroscopic techniques.
Table 3: Spectroscopic Data
| Technique | Key Features | Reference(s) |
| Infrared (IR) Spectroscopy | The NIST WebBook provides a reference IR spectrum. Key absorptions are expected for N-H stretching and bending, C-N stretching, and aromatic C-H and C=C stretching. | [6] |
| Mass Spectrometry (MS) | The NIST WebBook provides the electron ionization mass spectrum. The molecular ion peak [M]⁺ is expected at m/z 176. | [7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra would show characteristic signals for the phenyl and piperidine protons and carbons. | [5] |
Reactivity and Stability
N-phenylpiperidin-4-amine is a relatively stable crystalline solid under standard laboratory conditions and can be stored at -20°C for extended periods.[1][3] Its reactivity is primarily dictated by the nucleophilic secondary amine on the piperidine ring and the aniline nitrogen.
-
N-Alkylation/Acylation: The secondary amine of the piperidine ring can readily undergo alkylation, acylation, and other reactions typical of secondary amines. This reactivity is fundamental to its use in the synthesis of fentanyl, where it is acylated with propionyl chloride.
-
Aromatic Substitution: The aniline ring can undergo electrophilic aromatic substitution, although the amino group is activating, the reaction conditions need to be controlled to avoid side reactions.
-
Oxidation: The compound may be susceptible to oxidation, particularly at the aniline nitrogen, leading to colored impurities.
Regulatory Information
Due to its use in the illicit manufacture of fentanyl, N-phenylpiperidin-4-amine is a controlled substance in many jurisdictions. For instance, it is designated as a List I chemical in the United States.[1] Researchers must be aware of and adhere to all local, national, and international regulations concerning the purchase, handling, and use of this compound.
Conclusion
N-phenylpiperidin-4-amine is a compound of significant interest in medicinal chemistry and pharmaceutical development due to its role as a key building block. This guide provides a detailed overview of its physical and chemical properties, along with practical, in-depth protocols for its synthesis and analysis. The information presented herein is intended to equip researchers and scientists with the necessary knowledge to handle and utilize this important chemical intermediate safely and effectively in their research endeavors.
References
- 1. N-phenylpiperidin-4-amine CAS#: 23056-29-3 [m.chemicalbook.com]
- 2. N-Phenylpiperidin-4-amine|CAS 23056-29-3|Research Chemical [benchchem.com]
- 3. N-phenylpiperidin-4-amine synthesis - chemicalbook [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. soc.chim.it [soc.chim.it]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
